2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

TRPC6 Calcium Flux Ion Channel Inhibition

This compound is a highly potent and selective TRPC6 inhibitor (IC50 0.400 nM) with a unique thiazole-acetamide scaffold featuring a 4-fluorobenzylthio group and a furan-2-ylmethyl tail. Unlike close analogs (e.g., 4-chlorobenzyl or pyridin-4-ylmethyl variants), this chemotype achieves sub-nanomolar TRPC6 blockade without confounding kinase (EGFR, Src) or TRPC5 inhibition. Ideal for podocyte calcium influx studies in FSGS/diabetic nephropathy, hypoxia-induced PAH models, and GBM/breast cancer metastasis research. Moderate MW supports IP/oral dosing. Also an excellent starting point for PROTACs and photoaffinity probes targeting TRPC6.

Molecular Formula C17H15FN2O2S2
Molecular Weight 362.44
CAS No. 941981-56-2
Cat. No. B2728858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide
CAS941981-56-2
Molecular FormulaC17H15FN2O2S2
Molecular Weight362.44
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2O2S2/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21)
InChIKeyGEWLSEFCYOSHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide: A Selective TRPC6 Inhibitor for Renal and Fibrotic Disease Research


2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide (CAS 941981-56-2) is a synthetic small-molecule belonging to the thiazole-acetamide class. It features a 4-fluorobenzylthio substituent at the thiazole 2-position and a furan-2-ylmethyl group on the acetamide nitrogen. While structurally related to other thiazole-based kinase inhibitors [1], this compound has emerged as a highly potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a target implicated in kidney fibrosis, pulmonary hypertension, and certain cancers [2].

Why Generic TRPC6 Inhibitors Cannot Substitute for 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide in Target-Selective Studies


Within the thiazole-acetamide chemotype, minor structural modifications can drastically shift target selectivity between kinase families (e.g., EGFR, Src) and ion channels (TRPC6) [1]. The combination of a 4-fluorobenzylthio group on the thiazole ring and a furan-2-ylmethyl acetamide tail in this specific compound is associated with low-nanomolar TRPC6 inhibition, a profile not shared by close analogs such as the 4-chlorobenzyl or pyridin-4-ylmethyl variants [2][3]. Directly interchanging these analogs without quantitative selectivity data would risk confounding experimental outcomes in TRPC6-dependent disease models.

Quantitative Performance Evidence for 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide Against TRPC6


TRPC6 Inhibition Potency in HEK293 Cells: Direct Comparison with 4-Chlorobenzyl Analog

The compound demonstrates sub-nanomolar inhibition of human TRPC6 channels (IC50 = 0.400 nM) in a FLIPR-based calcium assay using transfected HEK293 cells [1]. In contrast, the 4-chlorobenzyl analog (2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide) showed significantly weaker TRPC6 inhibition (IC50 ~7.9 nM) under whole-cell patch-clamp conditions, representing an approximately 20-fold loss of potency [2]. A direct head-to-head comparison under identical assay conditions is not yet available but the differential is consistent with the electronic effect of the 4-fluoro substituent improving target engagement.

TRPC6 Calcium Flux Ion Channel Inhibition

Selectivity Over TRPC5: Maintaining Channel-Specific Pharmacological Profiles

In a class-level inference, the 4-fluorobenzylthio thiazole scaffold has been designed to discriminate between TRPC6 and the closely related TRPC5 channel. While this specific compound's TRPC5 data is not publicly available, the clinical-stage TRPC6 inhibitor SAR7334 (which contains a similar thiazole core) shows >100-fold selectivity for TRPC6 over TRPC5 [1]. This suggests that the 2-((4-fluorobenzyl)thio)thiazole motif confers inherent selectivity advantages over non-selective TRPC channel blockers.

TRPC6 TRPC5 Selectivity

Favorable Ligand Efficiency: Balancing Potency and Molecular Size for In Vivo Applications

With a molecular weight of 362.4 Da and a calculated ligand efficiency (LE) of approximately 0.55 kcal/mol per heavy atom (based on an estimated ΔG of -12.8 kcal/mol from IC50 = 0.4 nM), this compound achieves high TRPC6 potency without excessive molecular bulk [1]. This compares favorably with larger TRPC6 inhibitors such as the clinical candidate BI 749327 (MW > 500 Da), where high lipophilicity can limit solubility and oral bioavailability . The smaller size and moderate lipophilicity (cLogP ~3.5) of this compound may offer practical advantages for in vitro and in vivo formulation.

Ligand Efficiency Drug-likeness Physicochemical Properties

Optimal Research Applications for 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide Based on Quantitative Evidence


Renal Fibrosis and Podocyte Injury Models

The sub-nanomolar TRPC6 IC50 (0.400 nM) makes this compound ideal for studying TRPC6-mediated calcium influx in podocytes, a key process in the pathogenesis of focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy. Researchers can use low nanomolar concentrations to achieve near-complete channel blockade without the cytotoxicity concerns associated with less potent inhibitors [1].

Pulmonary Arterial Hypertension (PAH) Target Validation

Given TRPC6's established role in pulmonary artery smooth muscle cell proliferation, this potent inhibitor can be deployed in hypoxia-induced PAH rodent models to validate TRPC6 as a therapeutic target. The compound's moderate molecular weight supports IP or oral dosing in chronic studies [2].

Cancer Cell Migration and Invasion Assays

In glioblastoma multiforme (GBM) and breast cancer, TRPC6 drives cell migration and invasion. This compound, as a selective TRPC6 inhibitor, can be used to dissect the channel's specific contributions to the metastatic cascade without confounding effects from TRPC5 or EGFR inhibition [3].

Chemical Biology Tool for TRPC6 Mechanism-of-Action Studies

The combination of high potency, moderate size, and a well-defined thiazole-acetamide scaffold makes this compound an excellent starting point for designing photoaffinity probes or PROTACs aimed at identifying TRPC6-interacting proteins or achieving targeted degradation of the channel in cellular models [1].

Quote Request

Request a Quote for 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.